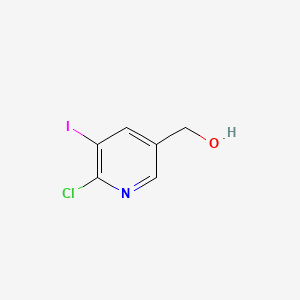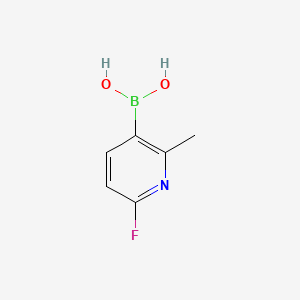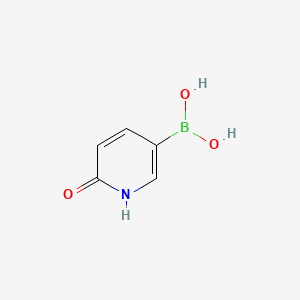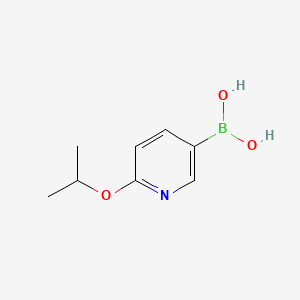
(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one, also known as norgestrel, is a synthetic progestin hormone that is commonly used in hormonal contraceptives. It was first synthesized in 1963 by a team of researchers at Wyeth Pharmaceuticals. Since then, it has been extensively studied due to its widespread use as a contraceptive.
Mecanismo De Acción
Norgestrel works by inhibiting ovulation, which prevents the release of an egg from the ovary. It also thickens the cervical mucus, which makes it more difficult for sperm to reach the egg. In addition, it alters the lining of the uterus, making it less receptive to implantation.
Biochemical and Physiological Effects:
Norgestrel has several biochemical and physiological effects on the body. It increases the levels of progesterone in the body, which can lead to changes in the menstrual cycle. It can also cause side effects such as nausea, headaches, and breast tenderness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norgestrel has several advantages for use in lab experiments. It is a highly effective contraceptive that can be used to study the effects of hormonal contraceptives on the body. However, it also has limitations, as it can cause side effects that may interfere with the results of the experiment.
Direcciones Futuras
There are several future directions for research on (±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one. One area of research is the development of new hormonal contraceptives that are more effective and have fewer side effects. Another area of research is the use of this compound in hormone replacement therapy for menopausal women. Additionally, research could be done to better understand the biochemical and physiological effects of this compound on the body.
Métodos De Síntesis
The synthesis of (±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one involves several steps, including the condensation of 3-methyl-2-butanone with 2-methyl-2-propenyl acetate to form 3-methyl-2-butenyl acetate. This is followed by the reaction of the resulting compound with ethyl magnesium bromide to form 3-methyl-2-butene-1-ol. The final step involves the reaction of 3-methyl-2-butene-1-ol with 19-norpregna-5(10),20-dien-3-one to form this compound.
Aplicaciones Científicas De Investigación
Norgestrel has been extensively studied for its use in hormonal contraceptives. It is a highly effective contraceptive that is widely used around the world. In addition to its use as a contraceptive, (±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one has also been studied for its potential use in hormone replacement therapy for menopausal women.
Propiedades
Número CAS |
26674-51-1 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.48 |
Nombre IUPAC |
(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,7,13-trimethyl-2,4,6,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-5-22(24)11-9-18-19-17(8-10-21(18,22)4)16-7-6-15(23)12-14(16)13-20(19,2)3/h1,17-19,24H,6-13H2,2-4H3/t17-,18+,19-,21+,22+/m1/s1 |
Clave InChI |
NSJVZSGGSPCPBR-NGVUMRSOSA-N |
SMILES |
CC1(CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



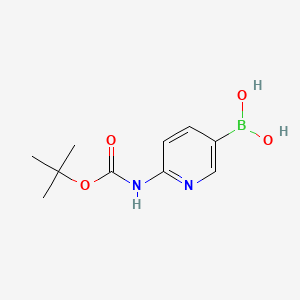
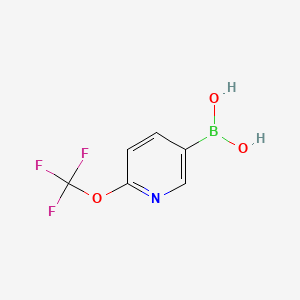
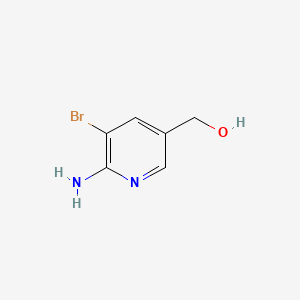
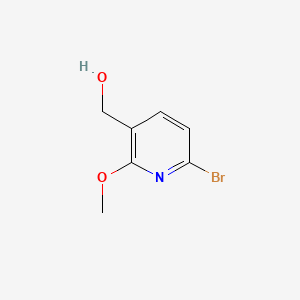
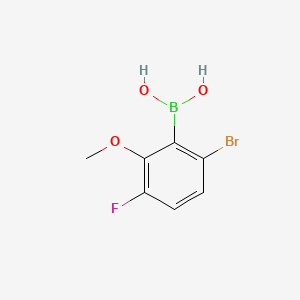
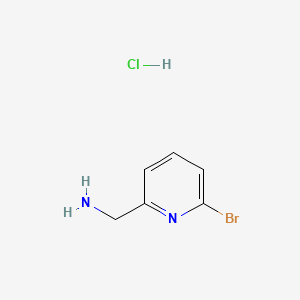
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591775.png)


